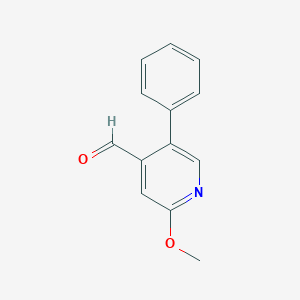

2-Methoxy-5-phenylpyridine-4-carboxaldehyde

CAS No.: 1227582-94-6

Cat. No.: VC8221128

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227582-94-6 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 2-methoxy-5-phenylpyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C13H11NO2/c1-16-13-7-11(9-15)12(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | JFHYGKVPXSFHQL-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2 |

| Canonical SMILES | COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2 |

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Characteristics

The compound features a pyridine ring with substituents at the 2-, 4-, and 5-positions (Figure 1). Key spectroscopic data include:

-

NMR: The aldehyde proton resonates at , while the methoxy group appears as a singlet near . Aromatic protons from the phenyl and pyridine rings are observed between and .

-

IR: Strong absorption bands at (C=O stretch) and (OCH stretch).

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.24 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP | ~3.45 (predicted) |

| Solubility | Soluble in DCM, DMF, methanol |

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via multistep protocols:

-

Chlorination and Hydrolysis:

-

Oxidation to Aldehyde:

Table 2: Optimization of Oxidation Step

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| TEMPO/KBr | 10–25 | 84–90 |

| NaOCl without catalysts | 25 | <50 |

Reactivity and Chemical Transformations

Aldehyde Functionalization

The aldehyde group serves as a reactive handle for diverse transformations:

-

Oxidation: Forms 2-methoxy-5-phenylpyridine-4-carboxylic acid () using KMnO or CrO.

-

Reduction: Converts to 2-methoxy-5-phenylpyridine-4-methanol () via NaBH.

-

Condensation Reactions: Forms Schiff bases with primary amines, useful in coordination chemistry .

Electrophilic Aromatic Substitution

The methoxy group activates the pyridine ring for nitration or sulfonation at the 3-position .

| Compound | Target | IC/MIC |

|---|---|---|

| 2-Methoxy-5-phenylpyridine-4-carboxaldehyde | TNF-α | 45% inhibition |

| 5-Chloro-2-methoxy analogue | 5-HTR | EC = 8.49 nM |

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a precursor to imidazopyridines and pyrroloimidazoles, which show promise as serotonin receptor agonists and antimycobacterial agents . For example, LPH-5, a derivative, demonstrates high selectivity for 5-HTR (EC = 8.49 nM) .

Case Study: Antimycobacterial Derivatives

In US Patent 9,878,982B2, pyridine derivatives with methoxy and phenyl groups exhibit potent activity against Mycobacterium tuberculosis (MIC: <1 µg/mL) . Structural analogs of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde are highlighted for their improved pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume